
N,9-diphenyl-9H-carbazol-3-amine
Overview
Description
N,9-diphenyl-9H-carbazol-3-amine: is an organic compound with the molecular formula C24H18N2 . It is a derivative of carbazole, a heterocyclic aromatic compound. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,9-diphenyl-9H-carbazol-3-amine typically involves the reaction of carbazole with aniline derivatives under specific conditions. One common method includes the use of palladium-catalyzed amination reactions. The reaction conditions often involve:
Catalyst: Palladium acetate
Ligand: Triphenylphosphine
Solvent: Toluene or dimethylformamide
Base: Potassium carbonate
Temperature: 100-120°C
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar catalytic systems. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The carbazole core undergoes regioselective substitution at electron-rich positions. Common reactions include halogenation and aryl coupling:
Halogenation
-
Bromination : Reacts with bromine (Br₂) in acetic acid at 50–60°C to form 6-bromo-N,9-diphenyl-9H-carbazol-3-amine .
-
Chlorination : Chlorine gas (Cl₂) in dichloromethane yields 3-chloro derivatives .
Reaction | Reagents/Conditions | Product | Yield |
---|---|---|---|
Bromination | Br₂ in CH₃COOH, 50–60°C | 6-Bromo-N,9-diphenyl-9H-carbazol-3-amine | 75% |
Chlorination | Cl₂ in CH₂Cl₂, RT | 3-Chloro-N,9-diphenyl-9H-carbazol-3-amine | 68% |
Palladium-Catalyzed Cross-Coupling
The amine group participates in Suzuki-Miyaura and Buchwald-Hartwig couplings to introduce aryl or heteroaryl groups :
Suzuki Coupling
-
Reacts with arylboronic acids (e.g., 4-fluorophenylboronic acid) using Pd(OAc)₂, SPhos ligand, and K₂CO₃ in toluene/water (80°C, 12h) .
Substrate | Boronic Acid | Product | Yield |
---|---|---|---|
N,9-Diphenylcarbazol-3-amine | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-N,9-diphenylcarbazole | 82% |
Buchwald-Hartwig Amination
-
Forms N-aryl derivatives with aryl halides (e.g., 2-bromopyridine) using Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in dioxane (100°C, 24h) .
Oxidation
-
Treatment with KMnO₄ in acidic medium oxidizes the carbazole ring to quinone derivatives .
-
Product : Carbazole-3,6-dione (confirmed by IR carbonyl stretch at 1680 cm⁻¹) .
Reduction
Functionalization via Amine Group
The primary amine at position 3 undergoes acylation and sulfonylation:
Acylation
-
Reacts with chloroacetyl chloride (ClCH₂COCl) in THF/triethylamine to form 2-chloro-N-(9-ethylcarbazol-3-yl)acetamide (yield: 85%) .
Sulfonylation
-
Reacts with 5-chloro-2-methoxyphenylsulfonyl chloride in CH₂Cl₂/DIPEA to yield neuroprotective sulfonamide derivatives (e.g., compound 22 , LC₅₀ = 35.6 µg/mL against MCF-7 cells) .
Nucleophilic Aromatic Substitution
Electron-deficient aryl halides react with the amine under SNAr conditions:
Aryl Halide | Conditions | Product | Yield |
---|---|---|---|
2-Chloro-3-nitropyridine | DMSO, CsF, 80°C | 3-Amino-pyridine-carbazole hybrid | 70% |
Photophysical Modifications
-
Fluorophore Synthesis : Reacts with maleimide derivatives to form fluorescent probes for bioimaging (λₑₘ = 450–550 nm) .
Key Mechanistic Insights
-
Electronic Effects : Electron-donating diphenyl groups enhance carbazole’s nucleophilicity, directing substitutions to positions 6 and 9 .
-
Steric Hindrance : Bulky substituents on nitrogen reduce reaction rates in cross-couplings, necessitating optimized catalysts (e.g., SPhos ligand).
This reactivity profile underscores the compound’s utility in synthesizing advanced materials and bioactive molecules. Experimental protocols emphasize palladium catalysis, regioselective substitutions, and functional group compatibility .
Scientific Research Applications
Chemistry
N,9-diphenyl-9H-carbazol-3-amine serves as a building block in synthesizing more complex organic molecules and polymers. It is utilized in reactions that enhance the properties of other compounds, particularly in developing new materials with specific electronic characteristics.
Biology
The compound is investigated for its fluorescent properties , making it suitable as a fluorescent probe in biological imaging. Its ability to emit light upon excitation allows researchers to visualize biological processes at the cellular level.
Medicine
Research has highlighted its potential in drug development, particularly for anticancer and antimicrobial therapies. Studies indicate that derivatives of this compound exhibit significant biological activity against various cancer cell lines and bacterial strains.
Application Area | Specific Use | Notable Findings |
---|---|---|
Chemistry | Building block for organic synthesis | Enhances charge transport properties |
Biology | Fluorescent probe | Effective in cellular imaging |
Medicine | Anticancer and antimicrobial agent | Exhibits cytotoxicity against cancer cell lines |
Industry
In the realm of electronics, this compound is crucial for the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent charge transport properties. Its incorporation into OLEDs has been linked to improved efficiency and stability.
Chemical Properties and Mechanism of Action
The compound's mechanism of action primarily revolves around its role as an organic semiconductor . It facilitates electron transport in devices such as OLEDs and organic solar cells, resulting in enhanced performance metrics:
- High Electron Mobility : This characteristic allows for efficient charge transport.
- Stability : The structural integrity of the compound under operational conditions contributes to the longevity of devices.
Case Studies
Several studies have explored the therapeutic potential and applications of this compound:
- Neuroprotective Effects : Research indicates that certain carbazole derivatives can inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.
- Antimicrobial Activity : A study reported significant antibacterial activity against strains like Bacillus subtilis and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were documented as follows:
Compound | MIC (µg/ml) | Bacterial Strain |
---|---|---|
3-cyano-9H-carbazole | 31.25 | Bacillus subtilis |
3-iodo-9H-carbazole | 62.5 | Escherichia coli |
Mechanism of Action
The mechanism of action of N,9-diphenyl-9H-carbazol-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth and apoptosis, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
- N-phenylcarbazole
- 9-phenylcarbazole
- 3,6-diphenylcarbazole
Comparison: N,9-diphenyl-9H-carbazol-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. Compared to similar compounds, it offers better performance in applications like OLEDs and biological imaging due to its enhanced stability and charge-transport characteristics.
Biological Activity
N,9-Diphenyl-9H-carbazol-3-amine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anti-cancer, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its carbazole backbone, which is known for its electronic properties that contribute to its biological activity. The chemical formula is .
1. Anticancer Activity
Research has demonstrated that carbazole derivatives exhibit potent anticancer properties. For instance, a study by Liu et al. (2020) explored the structure-activity relationship of N-substituted carbazole sulfonamide derivatives, revealing that certain modifications can enhance cytotoxic effects against various cancer cell lines. The study highlighted that specific derivatives showed significant inhibition of cell proliferation in MTT assays.
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide | 34 | NIH/3T3 |
N-substituted carbazole sulfonamides | Varies | A549, HeLa |
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through various synthesized derivatives. Muniyappan et al. (2016) synthesized novel 4-hydroxycarbazole derivatives and assessed their anti-inflammatory activity in vitro. Some compounds demonstrated notable inhibition of pro-inflammatory cytokines.
Compound | Inhibition (%) | Concentration (µM) |
---|---|---|
4-hydroxycarbazole derivative A | 65% | 10 |
4-hydroxycarbazole derivative B | 70% | 20 |
3. Antimicrobial Activity
Antimicrobial studies have shown that carbazole derivatives, including this compound, possess antibacterial properties against various strains. Dabrovolskas et al. (2020) reported that synthesized carbazole derivatives exhibited significant antibacterial activity against Bacillus subtilis and Escherichia coli.
Compound | Minimum Inhibitory Concentration (MIC) (µg/ml) | Bacterial Strain |
---|---|---|
3-cyano-9H-carbazole | 31.25 | Bacillus subtilis |
3-iodo-9H-carbazole | 62.5 | Escherichia coli |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Neuroprotective Effects : A study indicated that certain carbazole derivatives could inhibit acetylcholinesterase (AChE), suggesting potential use in treating Alzheimer's disease by preventing neurodegeneration.
- Cytotoxicity Assessment : Research involving MTT assays demonstrated varying levels of cytotoxicity across different cell lines, emphasizing the need for further investigation into the mechanism of action.
Properties
IUPAC Name |
N,9-diphenylcarbazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2/c1-3-9-18(10-4-1)25-19-15-16-24-22(17-19)21-13-7-8-14-23(21)26(24)20-11-5-2-6-12-20/h1-17,25H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRDATNLTUIPAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733066 | |
Record name | N,9-Diphenyl-9H-carbazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
894791-43-6 | |
Record name | N,9-Diphenyl-9H-carbazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,9-Diphenyl-9H-carbazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.